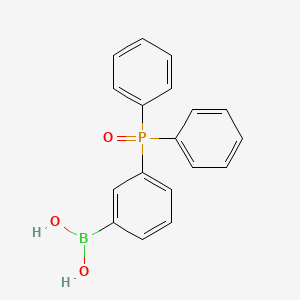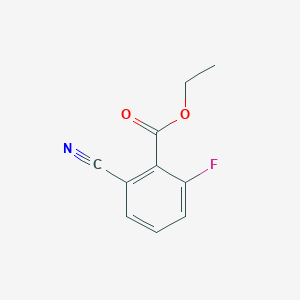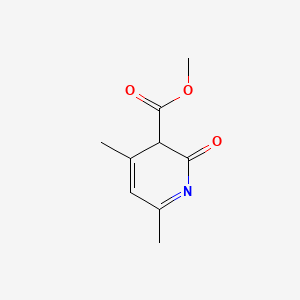
3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by its pyridine ring structure with carboxylic acid and ester functional groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester typically involves the esterification of 3-Pyridinecarboxylic acid derivatives. One common method is the reaction of 3-Pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3-Pyridinecarboxylic acid+MethanolH2SO43-Pyridinecarboxylic acid, methyl ester+Water
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Pyridinecarboxylic acid.
Reduction: Formation of 3-Pyridinecarbinol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its ester group allows it to participate in esterification and hydrolysis reactions, influencing its biological activity.
類似化合物との比較
Similar Compounds
- Picolinic acid (2-Pyridinecarboxylic acid)
- Nicotinic acid (3-Pyridinecarboxylic acid)
- Isonicotinic acid (4-Pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 1,2-dihydro-4,6-dimethyl-2-oxo-, methyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other pyridinecarboxylic acids.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 4,6-dimethyl-2-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-5-4-6(2)10-8(11)7(5)9(12)13-3/h4,7H,1-3H3 |
InChIキー |
CJLBVDIVIXQFQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=O)C1C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



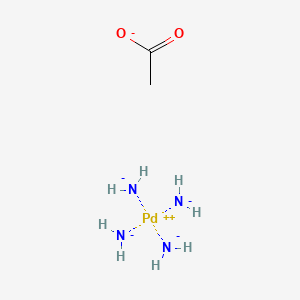
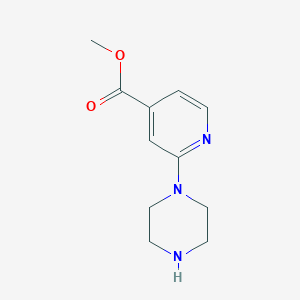
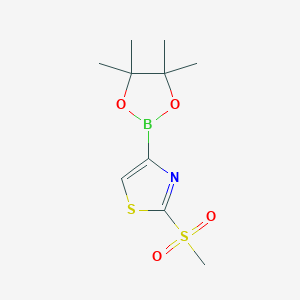
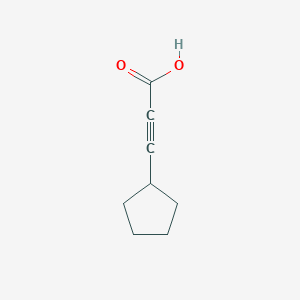
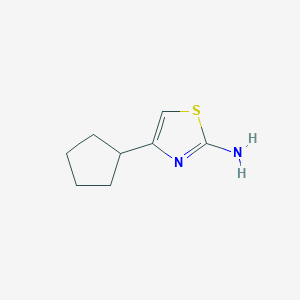
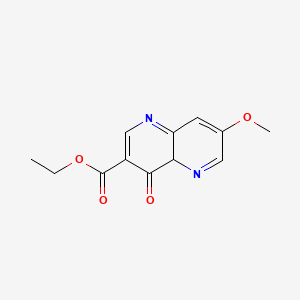
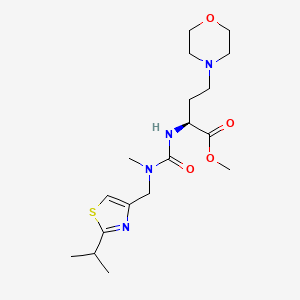
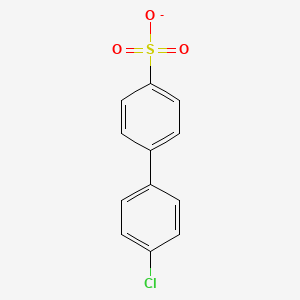
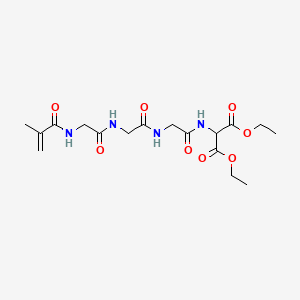
![7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-](/img/structure/B12329664.png)

